molecular formula C18H17FO3 B1360565 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone CAS No. 898788-91-5

3'-Carboethoxy-3-(3-fluorophenyl)propiophenone

Cat. No. B1360565
M. Wt: 300.3 g/mol
InChI Key: GHIYCBWBXYITQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17FO3/c1-2-22-18(21)15-5-3-4-14(12-15)17(20)11-8-13-6-9-16(19)10-7-13/h3-7,9-10,12H,2,8,11H2,1H3 .

Scientific Research Applications

Synthesis and Ligand Binding in Antidepressants

A study by (Keverline-Frantz et al., 1998) reports the synthesis and biological evaluations of compounds related to paroxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. The study highlights the structural differences and binding data of these compounds, indicating significant applications in antidepressant drug development.

Role in Heterocyclic Compounds and Material Science

(Nagaraju et al., 2018) discuss the synthesis and crystal structure of a compound related to 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone. The research emphasizes the importance of substituted thiophenes in a wide range of biological activities and their applications in material science, such as in thin-film transistors and organic light-emitting transistors (OLETs).

Development of Selective Met Kinase Inhibitors

Research by (Schroeder et al., 2009) identifies substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This study highlights the therapeutic potential of these compounds in treating Met-dependent tumors and other related conditions.

Enhancement of Reactivity in Benzoxazine Ring Formation

(Trejo-Machin et al., 2017) explore the use of 3-(4-Hydroxyphenyl)propanoic acid in enhancing the reactivity of molecules towards benzoxazine ring formation. The research presents a sustainable alternative to phenol, paving the way for a multitude of applications in material science.

Investigation of Transformation Mechanisms in Biochemical Processes

The study by (Genthner et al., 1989) uses isomeric fluorophenols to investigate the transformation of phenol to benzoate by an anaerobic consortium. This research provides insights into biochemical transformation processes, crucial for understanding environmental and metabolic pathways.

properties

IUPAC Name

ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIYCBWBXYITQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644519
Record name Ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Carboethoxy-3-(3-fluorophenyl)propiophenone

CAS RN

898788-91-5
Record name Ethyl 3-[3-(3-fluorophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.